Product packaging for 4-Tridecanol(Cat. No.:CAS No. 26215-92-9)

4-Tridecanol

Cat. No.: B13754569
CAS No.: 26215-92-9
M. Wt: 200.36 g/mol
InChI Key: VHNLHPIEIIHMHH-UHFFFAOYSA-N
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Description

Significance within Organic Chemistry

In the field of organic chemistry, 4-Tridecanol serves as a valuable model compound and a versatile intermediate. lookchem.com Its structure, featuring a thirteen-carbon chain with a hydroxyl group at the fourth position, provides a platform for studying structure-activity relationships. vulcanchem.com The position of the hydroxyl group influences the molecule's physical and chemical properties, such as its reactivity and solubility, making it a subject of interest for understanding the behavior of long-chain secondary alcohols. vulcanchem.comontosight.ai

The presence of a chiral center at the fourth carbon atom introduces stereochemistry, a critical aspect of organic chemistry. This allows for the investigation of stereoselective reactions and the biological activities of its different stereoisomers. Researchers utilize this compound and its derivatives to explore synthetic methodologies, including esterification and the synthesis of more complex molecules. lookchem.comvulcanchem.comgoogle.com For instance, it is a precursor in the synthesis of tridecyl trimellitate, a compound with industrial applications. vulcanchem.comgoogle.com

Overview of Tridecanol (B155529) Isomers and Their Chemical Diversity

Tridecanol exists in various isomeric forms, each with distinct properties and applications. The position of the hydroxyl group along the thirteen-carbon chain dictates the classification of the isomer. 1-Tridecanol (B166897), a primary alcohol, is perhaps the most well-known isomer and is found in nature in plants like Eclipta prostrata. ijpsr.comnih.gov It serves as a metabolite in various organisms, including bacteria and humans. nih.govebi.ac.uk

Other isomers include secondary alcohols where the hydroxyl group is located on an internal carbon, such as 2-tridecanol (B154250) and this compound. nih.govresearchgate.net Additionally, branched-chain isomers, collectively known as isotridecanol (B73481), exist. nih.govatamankimya.com These are typically mixtures of various methylated dodecanols and other branched C13 alcohols. nih.govatamankimya.com

The chemical diversity among these isomers is significant. Primary alcohols like 1-tridecanol exhibit different reactivity compared to secondary alcohols like this compound. vulcanchem.comnih.gov This difference in reactivity is crucial in synthetic chemistry. The branching in isotridecanol isomers affects their physical properties, such as viscosity and pour point, making them suitable for specific industrial applications like the production of plasticizers and lubricants. atamankimya.comdataintelo.com The study of these isomers provides a broader understanding of how subtle changes in molecular structure can lead to substantial differences in chemical behavior and utility.

Historical Perspectives on Fatty Alcohol Research

The study of fatty alcohols dates back to the early 19th century, with the first isolation of a fatty alcohol, cetyl alcohol, from sperm whale oil in 1817. nih.gov Initially, the primary source of these compounds was natural fats and oils. monsachemical.comchemeurope.com The Bouveault-Blanc reduction, developed in the early 1900s, was a key method for producing fatty alcohols from wax esters. wikipedia.orgresearchgate.net

The 20th century saw significant advancements in the production and research of fatty alcohols. The development of catalytic hydrogenation in the 1930s allowed for the conversion of fatty acid esters from sources like tallow (B1178427) into alcohols. wikipedia.org The rise of the petrochemical industry in the mid-20th century led to the development of synthetic routes to fatty alcohols, such as the Ziegler process, which involves the polymerization of ethylene (B1197577). monsachemical.comresearchgate.net This provided a new and abundant source of these compounds, complementing natural sources.

Early research focused on the physical and chemical properties of fatty alcohols and their applications as surfactants and in detergents. monsachemical.comwikipedia.org Over time, the scope of research expanded to include their biological roles and potential applications in pharmaceuticals and as biofuels. nih.govchemeurope.com This historical progression has laid the groundwork for the more detailed and specific investigations into individual fatty alcohols like this compound that are conducted today.

Current State of Research on this compound and Related Structures

Current research on this compound and its related structures is multifaceted, spanning organic synthesis, materials science, and biological studies. Scientists are actively exploring new and more efficient methods for synthesizing this compound and its derivatives. vulcanchem.comgoogle.com For example, a patented method describes the synthesis of tridecyl trimellitate using tridecanol (which can be a mixture of isomers including this compound) and trimellitic anhydride (B1165640). vulcanchem.comgoogle.com

In the realm of materials science, this compound is investigated as a precursor for plasticizers and surfactants. vulcanchem.comdataintelo.com Its derivatives, such as isomeric tridecanol polyoxyethylene ether, are being developed as environmentally friendly detergents and emulsifying agents. google.comrqbchemical.com

From a biological perspective, there is growing interest in the potential antimicrobial and cytotoxic activities of this compound and its derivatives. ontosight.ai Studies have investigated the role of similar long-chain alcohols in quorum sensing inhibition in bacteria, suggesting a potential avenue for developing new antimicrobial agents. vulcanchem.com Furthermore, the presence of tridecanol isomers in various natural sources, including plants and as volatile organic compounds in humans, has prompted research into their metabolic pathways and biological significance. ijpsr.comebi.ac.uknih.gov

The table below provides a summary of key identifiers and properties of this compound.

PropertyValue
IUPAC Name tridecan-4-ol
Synonyms This compound, 4-hydroxytridecane, Propyl-nonyl-carbinol
CAS Number 26215-92-9
Molecular Formula C13H28O
Molecular Weight 200.36 g/mol
Appearance Colorless, viscous liquid
Boiling Point 260.8°C at 760 mmHg
Flash Point 105.5°C
Solubility Sparingly soluble in water; soluble in organic solvents

This data is compiled from various chemical databases. lookchem.comvulcanchem.comontosight.ainih.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O B13754569 4-Tridecanol CAS No. 26215-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26215-92-9

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

tridecan-4-ol

InChI

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3

InChI Key

VHNLHPIEIIHMHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCC)O

Origin of Product

United States

Synthetic Methodologies for 4 Tridecanol and Analogues

Regioselective Synthesis Strategies for Secondary Alcohols

Regioselective synthesis is crucial when a molecule has multiple reactive sites, and a reaction must be directed to only one of them. For secondary alcohols, this involves ensuring the hydroxyl group is placed on a specific internal carbon atom of an aliphatic chain. thieme-connect.com The choice of strategy depends on the availability of starting materials and the desired complexity of the final molecule. The most common regioselective approaches involve either the reduction of a ketone or the addition of an organometallic reagent to an aldehyde. masterorganicchemistry.com

Reduction of Ketonic Precursors (e.g., Tridecan-4-one)

One of the most direct and reliable methods for synthesizing a secondary alcohol is the reduction of its corresponding ketone precursor. In the case of 4-tridecanol, the precursor is tridecan-4-one. This method is highly regioselective as the position of the resulting hydroxyl group is predetermined by the carbonyl group in the starting material. The primary challenge lies in the chemoselective reduction of the ketone in the presence of other reducible functional groups, should they exist in the molecule. ecochem.com.co

Catalytic Hydrogenation Approaches

Catalytic hydrogenation involves the reaction of a substrate with hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used in industrial processes for the reduction of ketones to secondary alcohols. The reaction typically requires high pressure and temperature and is carried out in a specialized reactor. rsc.org Various metal catalysts can be employed, with palladium, platinum, and nickel being common choices. The catalyst is often supported on a high-surface-area material like activated carbon or alumina (B75360) to maximize its efficiency. researchgate.net

The general reaction for the hydrogenation of tridecan-4-one is as follows:

CH₃(CH₂)₈C(O)CH₂CH₂CH₃ + H₂ --(Catalyst)--> CH₃(CH₂)₈CH(OH)CH₂CH₂CH₃

Table 1: Typical Catalysts and Conditions for Ketone Hydrogenation
CatalystSupportTypical ConditionsSelectivity
Palladium (Pd)Carbon (Pd/C)25-100 °C, 1-50 atm H₂High for C=O reduction; can also reduce C=C bonds.
Platinum (Pt)Alumina (PtO₂, Adams' catalyst)Room Temperature, 1-4 atm H₂Very active; may require milder conditions to avoid over-reduction.
Raney Nickel (Ra-Ni)None (Sponge-like alloy)50-150 °C, 50-100 atm H₂Cost-effective; often used in large-scale industrial synthesis.
Hydride Reduction Methods (e.g., Sodium Borohydride)

For laboratory-scale synthesis, reduction using chemical hydride reagents is often more convenient than catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comcommonorganicchemistry.com It is known for its excellent chemoselectivity, as it does not typically reduce esters, amides, or carboxylic acids under standard conditions. wikipedia.org

The reduction of a ketone like tridecan-4-one with sodium borohydride is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at or below room temperature. ecochem.com.coyoutube.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com A subsequent workup with water or dilute acid protonates the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com One mole of sodium borohydride can reduce up to four moles of a ketone. ecochem.com.co

A specific example for an analogous compound, the synthesis of 7-tridecanol (B1208236) from tridecan-7-one, reports a 90% yield using sodium borohydride in a tetrahydrofuran (B95107) (THF)/methanol solvent mixture. chemicalbook.com A similar procedure would be directly applicable to the synthesis of this compound.

Table 2: Representative Protocol for Sodium Borohydride Reduction of Tridecan-4-one
ParameterCondition/Reagent
SubstrateTridecan-4-one
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol (MeOH) or a mixture like THF/MeOH
Temperature0 °C to Room Temperature (approx. 20-25 °C)
Reaction TimeTypically 1-2 hours
WorkupQuenching with water or saturated NH₄Cl solution, followed by extraction. chemicalbook.com

Organometallic Reactions for Carbon-Carbon Bond Formation

An alternative strategy for synthesizing this compound involves creating the carbon skeleton itself through the formation of a new carbon-carbon bond. Organometallic reagents are excellent nucleophiles that readily attack the electrophilic carbon of a carbonyl group. youtube.com This approach is highly versatile, allowing for the construction of a wide variety of secondary alcohols from smaller, more readily available aldehydes and organometallic precursors.

Grignard Reagents and Alkylation Routes

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds and synthesizing alcohols. leah4sci.com A Grignard reagent (R-MgX) is prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or THF. leah4sci.com The resulting organomagnesium compound acts as a potent carbon nucleophile. youtube.com

To synthesize this compound, two primary Grignard routes are possible:

Reaction of decanal (B1670006) (a ten-carbon aldehyde) with propylmagnesium bromide (a three-carbon Grignard reagent).

Reaction of butanal (a four-carbon aldehyde) with nonylmagnesium bromide (a nine-carbon Grignard reagent).

In both cases, the nucleophilic alkyl group of the Grignard reagent adds to the carbonyl carbon of the aldehyde. An acidic workup is then required to protonate the intermediate alkoxide, yielding the secondary alcohol, this compound. khanacademy.org The choice between these routes often depends on the commercial availability and cost of the starting aldehyde and alkyl halide.

Table 3: Grignard Synthesis Pathways for this compound
RouteAldehydeGrignard ReagentIntermediate Alkoxide
1Decanal (CH₃(CH₂)₈CHO)Propylmagnesium bromide (CH₃CH₂CH₂MgBr)CH₃(CH₂)₈CH(OMgBr)CH₂CH₂CH₃
2Butanal (CH₃CH₂CH₂CHO)Nonylmagnesium bromide (CH₃(CH₂)₈MgBr)CH₃CH₂CH₂CH(OMgBr)(CH₂)₈CH₃
Other Metal-Mediated Couplings

While Grignard reactions are robust, other metal-mediated couplings offer alternative and sometimes more selective methods for C-C bond formation. organic-chemistry.org For instance, organolithium reagents (R-Li) can be used similarly to Grignard reagents for the alkylation of aldehydes.

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools. nih.gov For example, palladium- or nickel-catalyzed reactions can couple organometallic reagents with various electrophiles. nih.gov Ruthenium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions provide a pathway to couple a primary alcohol with a secondary alcohol, leading to a higher, β-alkylated secondary alcohol. organic-chemistry.orgresearchgate.net These methods are generally more complex than Grignard or hydride reductions but offer unique advantages in terms of functional group tolerance and catalytic efficiency. Organocopper reagents, such as Gilman cuprates (R₂CuLi), are another class of organometallics that can be used for C-C bond formation, though they are more commonly associated with conjugate additions or coupling with alkyl halides. wikipedia.org

Table 4: Overview of Other Metal-Mediated Synthetic Routes
MethodReagentsGeneral Description
Organolithium AdditionAldehyde (e.g., Decanal) + Organolithium (e.g., Propyllithium)Similar to Grignard reaction; organolithium reagents are generally more reactive.
Palladium-Catalyzed Cross-Coupling(Hetero)aryl halides + secondary alcoholsPrimarily used for C-O bond formation to make ethers, but related C-C couplings exist. nih.gov
Ruthenium-Catalyzed β-AlkylationPrimary Alcohol + Secondary Alcohol + Ru catalystCouples two alcohols to form a larger, more complex secondary alcohol. organic-chemistry.orgresearchgate.net

Industrial-Scale Synthesis of Tridecanols

The industrial production of tridecanols, including this compound, employs several key synthetic methodologies designed for large-scale output. These processes are centered on the conversion of smaller olefin feedstocks into the desired C13 alcohol architecture. The primary routes involve the catalytic addition of functional groups to olefin precursors.

Hydroformylation of Olefins

Hydroformylation, also known as the oxo synthesis, is a cornerstone of industrial alcohol production and represents a significant method for synthesizing tridecanols. This process involves the reaction of an olefin with synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), to form an aldehyde with one more carbon atom than the starting olefin. This intermediate aldehyde is then hydrogenated to the corresponding alcohol.

Hydroformylation: R-CH=CH₂ + CO + H₂ → R-CH₂-CH₂-CHO

Hydrogenation: R-CH₂-CH₂-CHO + H₂ → R-CH₂-CH₂-CH₂-OH

For the production of tridecanol (B155529), a C12 olefin (dodecene) is the required feedstock. The reaction is catalyzed by transition metal complexes, most commonly those based on cobalt or rhodium. While cobalt catalysts were used historically and are robust, rhodium-based catalysts are significantly more active, allowing for milder reaction conditions.

Industrially, the hydroformylation and hydrogenation steps can be performed sequentially in different reactors or, in some process configurations, as a one-pot tandem reaction. A key challenge in homogeneous catalysis, where the catalyst is dissolved in the reaction medium, is the separation and recycling of the expensive rhodium catalyst from the product.

A specific innovative route involves using C6 olefin as a raw material, which first undergoes dimerization to prepare iso-dodecene. This iso-dodecene is then subjected to hydroformylation and subsequent hydrogenation to yield iso-tridecanol.

Oligomerization and Subsequent Functionalization

Another major industrial pathway to tridecanols involves the oligomerization of smaller olefins, primarily ethylene (B1197577), to build up the required carbon backbone. This is followed by a functionalization step to introduce the hydroxyl group.

The key steps in this methodology are:

Oligomerization: Shorter-chain olefins, such as ethylene or butene, are catalytically converted into a mixture of longer-chain linear or branched olefins. For tridecanol synthesis, the target is a C12 olefin (dodecene). One patented method describes the catalytic dimerization of C6 olefin to produce iso-dodecene. Another approach involves the use of ethylene with an aluminum catalyst.

Functionalization: The resulting dodecene is then converted to tridecanol. This is typically achieved through the hydroformylation and hydrogenation sequence described in the previous section.

This approach offers flexibility as it allows for the construction of the desired carbon chain length from readily available and often less expensive olefin feedstocks like ethylene. The degree of branching in the final tridecanol product can be controlled by the choice of oligomerization catalyst and reaction conditions.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for synthesizing alcohols like this compound. The focus is on improving catalyst efficiency, minimizing waste, and utilizing renewable resources.

Key areas of development include:

Catalyst Recovery and Recycling: A significant green innovation in hydroformylation is the development of multiphase catalyst systems to facilitate the separation and reuse of the catalyst. One approach is a liquid-liquid biphasic system where the rhodium catalyst is dissolved in an aqueous phase and the olefin substrate and alcohol product reside in an organic phase. This allows for simple separation and efficient catalyst recycling, minimizing the loss of the expensive and toxic heavy metal.

Heterogeneous Catalysis: Research has focused on developing solid (heterogeneous) catalysts for hydroformylation. Anchoring rhodium complexes onto solid supports can prevent the catalyst from leaching into the product stream, simplifying purification and recycling and moving towards continuous production processes.

Renewable Feedstocks: There is growing interest in using olefins derived from biological sources or Fischer-Tropsch (FT) synthesis, which can utilize bio-syngas. A process has been demonstrated for the conversion of an olefin-containing C5-C10 FT product fraction to alcohols via a hydroformylation-hydrogenation sequence, showcasing a pathway from renewable resources to valuable alcohols.

These green chemistry strategies aim to reduce the environmental impact of tridecanol production by improving atom economy, reducing hazardous waste, and lowering energy consumption.

Reactivity and Derivatization Chemistry of 4 Tridecanol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group of 4-tridecanol is a versatile functional group that readily participates in reactions such as esterification and ethoxylation. These transformations are fundamental to producing a wide array of commercially significant compounds.

Esterification Reactions and Ester Derivatives

Esterification of this compound involves its reaction with a carboxylic acid or a carboxylic acid derivative, such as an acid anhydride (B1165640) or acyl chloride, to form an ester. These reactions typically require a catalyst to proceed at a practical rate.

One notable example is the synthesis of tridecyl trimellitate. This reaction is achieved by the esterification of this compound with trimellitic anhydride. The process involves heating the reactants in the presence of a catalyst, with continuous removal of the water generated during the reaction to drive the equilibrium towards the formation of the ester product. The reaction temperature is typically maintained between 190-220°C. Following the esterification, any unreacted this compound is removed via vacuum distillation. acs.org

Another example is the synthesis of isotridecyl fatty acid esters, which are valuable in various industrial applications. These esters are produced by reacting isotridecanol (B73481) with fatty acids like stearic acid, oleic acid, or palmitic acid. The reaction is carried out under the influence of a composite esterification catalyst, for instance, a mixture of p-toluenesulfonic acid and phosphorous acid. The reaction temperature is typically held in the range of 130-160°C for 2 to 6 hours. The resulting crude product is then purified by washing with water to obtain the high-purity isotridecyl fatty acid ester.

The following table provides examples of ester derivatives synthesized from this compound:

Ester DerivativeReactantsCatalystTypical Reaction ConditionsReference(s)
Tridecyl trimellitateThis compound, Trimellitic anhydrideMetatitanic acid four butyl esters or p-toluenesulfonic acid190-220°C, continuous water removal acs.org
Isotridecyl stearateIsotridecanol, Stearic acidp-Toluenesulfonic acid and phosphorous acid130-160°C, 2-6 hours
Isotridecyl oleateIsotridecanol, Oleic acidp-Toluenesulfonic acid and phosphorous acid130-160°C, 2-6 hours
Isotridecyl palmitateIsotridecanol, Palmitic acidp-Toluenesulfonic acid and phosphorous acid130-160°C, 2-6 hours

Etherification Reactions

Etherification of this compound leads to the formation of ethers, which are another important class of derivatives. Key methods for synthesizing these ethers include the Williamson ether synthesis and ethoxylation.

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. researchgate.netmasterorganicchemistry.com In the context of this compound, the first step is its conversion to the corresponding 4-tridecoxide ion by treatment with a strong base, such as sodium hydride (NaH). This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired alkyl tridecyl ether. nih.govpearson.com

Due to the S\textsubscript{N}2 nature of the reaction, the choice of the alkyl halide is critical. Primary alkyl halides are preferred as they are less sterically hindered, favoring substitution over elimination. The use of secondary or tertiary alkyl halides can lead to competing elimination reactions, reducing the yield of the desired ether. researchgate.net

A general procedure for the synthesis of an alkyl 4-tridecyl ether via the Williamson synthesis would involve:

Dissolving this compound in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF).

Adding a strong base, such as sodium hydride (NaH), at a reduced temperature (e.g., 0°C) to deprotonate the alcohol and form the sodium 4-tridecoxide.

Adding the primary alkyl halide to the reaction mixture and allowing it to react for several hours.

Quenching the reaction and purifying the resulting ether, often through extraction and column chromatography. organic-synthesis.com

Ethoxylation is a crucial industrial process for producing non-ionic surfactants from fatty alcohols like this compound (often referred to as isotridecanol in this context). This reaction involves the addition of ethylene (B1197577) oxide to the alcohol in the presence of a catalyst, resulting in a polyoxyethylene ether chain attached to the tridecyl group. santos.comatamankimya.com The general structure of an ethoxylated isotridecanol is RO(CH₂CH₂O)ₙH, where R is the isotridecyl group and 'n' represents the average number of ethylene oxide units. acs.org

The properties of the resulting ethoxylated product, such as its solubility in water and its surface-active properties, are highly dependent on the length of the polyethylene (B3416737) glycol ether chain. atamankimya.com Lower ethoxylates (with 3-6 moles of ethylene oxide) are sparingly soluble in water and find use as water-in-oil emulsifiers, while higher ethoxylates are readily water-soluble. acs.org

The choice of catalyst significantly influences the ethoxylation reaction rate and the distribution of the resulting products. Both acidic and basic catalysts are employed in the ethoxylation of alcohols.

Strong Bases: Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are commonly used in industrial ethoxylation. nih.govnih.gov The reaction mechanism involves the formation of an alcoholate anion which then acts as a nucleophile, attacking the ethylene oxide ring. nih.gov Base-catalyzed ethoxylation typically results in a broad distribution of ethoxymers. nih.gov

Boron Trifluoride: Lewis acids like boron trifluoride (BF₃) are also effective catalysts for ethoxylation. erasm.org Acid-catalyzed reactions tend to produce a narrower molecular weight distribution of ethoxylates compared to base-catalyzed reactions. However, they can also lead to the formation of more by-products. nih.gov A two-step process is sometimes employed where an initial ethoxylation with a Lewis acid catalyst is followed by further ethoxylation using a basic catalyst.

The ethoxylation of this compound does not yield a single compound but rather a mixture of homologous polyoxyethylene ethers with varying numbers of ethylene oxide units. This distribution of homologues is a critical factor that determines the physicochemical and performance characteristics of the final product. acs.org

The catalyst plays a pivotal role in determining the breadth of this distribution. Basic catalysts like NaOH and KOH typically produce a wider molecular weight distribution. In contrast, acidic catalysts such as BF₃ and other specialized catalysts can yield a narrower distribution of ethoxylation degrees. nih.gov A narrower distribution is often desirable as it can lead to improved properties such as lower viscosity and better wetting performance. nih.gov

The distribution of oligomers with different numbers of ethoxy groups is a key factor influencing the chemical properties and end-use applications of these surfactants. windows.net The structural impact of the homologue distribution is significant; for instance, the wetting effect of isotridecanol ethoxylates is optimized with around 8 moles of ethylene oxide. santos.com The foaming capacity also varies with the length of the polyethylene glycol chain. organic-synthesis.com

The following interactive data table illustrates the typical homologue distribution for an isotridecanol ethoxylate with an average of 7 moles of ethylene oxide, produced using a conventional alkaline catalyst.

Number of Ethylene Oxide Units (n)Weight Percentage (%)
0 (Unreacted Alcohol)1.5
13.0
25.5
38.0
410.5
512.5
613.5
713.0
811.0
98.5
106.0
114.0
122.0
131.0

Note: This is a representative distribution and can vary depending on the specific catalyst and reaction conditions used.

Ethoxylation and Polyoxyethylene Ether Formation

Oxidation Reactions and Carbonyl Derivatives

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and this compound is readily susceptible to this reaction under various conditions. The product of this oxidation is 4-tridecanone (B1593830), a carbonyl compound with applications in various chemical syntheses. The general transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. Common examples include:

Chromium-Based Reagents: Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols. Jones reagent is a strong oxidant, while PCC and PDC are considered milder and are often used for more sensitive substrates.

Manganese-Based Reagents: Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert secondary alcohols to ketones. However, its high reactivity can sometimes lead to over-oxidation or side reactions if not carefully controlled.

Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its operational simplicity and compatibility with a wide range of functional groups.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and widely used procedure for the synthesis of ketones from secondary alcohols.

The choice of oxidant depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the desired level of selectivity.

The resulting 4-tridecanone is a valuable intermediate. The carbonyl group can undergo a variety of subsequent reactions, including:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides, to form tertiary alcohols.

Reduction: 4-Tridecanone can be reduced back to this compound using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Enolate Chemistry: The α-carbons adjacent to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations.

Bacterial oxidation of related ketones, such as 2-tridecanone, has been studied, revealing pathways for their degradation and transformation into other compounds like 2-tridecanol (B154250) and 1-undecanol. nih.govnih.gov This highlights the relevance of these carbonyl compounds in biochemical processes.

Stereochemical Aspects of this compound Reactions

The stereochemistry of this compound, which contains a chiral center at the carbon atom bearing the hydroxyl group (C4), is a critical aspect of its reactivity. The presence of this stereocenter means that reactions involving this position can lead to the formation of stereoisomers (enantiomers and diastereomers).

Enantioselective Synthesis and Resolution Techniques

Accessing enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals or other biologically active molecules. Two primary strategies are employed to achieve this: enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. One common method is the asymmetric reduction of the corresponding prochiral ketone, 4-tridecanone. This can be achieved using chiral reducing agents or catalysts. For example, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can stereoselectively deliver a hydride to one face of the carbonyl group, leading to an excess of one enantiomer of the alcohol.

Resolution of Racemic Mixtures: This is a widely used technique to separate a mixture of enantiomers. Kinetic resolution, particularly enzymatic kinetic resolution, is a powerful tool for this purpose. researchgate.net In this method, an enzyme, often a lipase, selectively catalyzes a reaction on one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. researchgate.net

For instance, lipases can catalyze the acylation of the alcohol with an acyl donor, such as vinyl acetate (B1210297). One enantiomer of this compound will fit better into the active site of the enzyme and will be acylated at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomeric alcohol, which can then be separated. The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.net While specific studies on this compound are not prevalent, the principles are well-established with similar long-chain secondary alcohols.

Enzyme Acyl Donor Solvent Selectivity (E value)
Candida antarctica Lipase B (CALB)Vinyl AcetateToluene>200
Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateHexaneHigh
Candida rugosa Lipase (CRL)Acetic AnhydrideDiisopropyl etherModerate to High

This table represents typical conditions and outcomes for the enzymatic resolution of secondary alcohols and serves as an illustrative example for this compound.

Diastereoselective Transformations

When a molecule already contains a chiral center, as in one enantiomer of this compound, reactions at other sites in the molecule can be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer over another. This is known as diastereoselective transformation.

For example, if a reaction creates a new stereocenter in a derivative of enantiomerically pure this compound, the existing chiral center at C4 can direct the stereochemical outcome of the reaction. This is often due to steric hindrance, where the existing stereocenter blocks one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered face.

A relevant example of stereocontrol can be found in the synthesis of complex natural products. nih.gov In the stereocontrolled synthesis of 4-hydroxydictyolactone, an Ireland-Claisen rearrangement was used to establish the stereochemistry of contiguous stereocenters. nih.gov Similarly, intramolecular reactions on derivatives of this compound could be designed to control the formation of new stereocenters relative to the C4 hydroxyl group.

Consider the epoxidation of an unsaturated derivative of this compound. The hydroxyl group at C4 can direct the epoxidizing agent (e.g., m-CPBA) to one face of the double bond through hydrogen bonding, resulting in the formation of a specific diastereomer of the epoxide.

The principles of diastereoselective synthesis are crucial in the construction of complex molecules with multiple stereocenters. While specific examples involving this compound are not extensively documented in the literature, the fundamental concepts of stereocontrol are broadly applicable to its derivatives. beilstein-journals.orgnih.gov

Reaction Type Reactant Reagent/Catalyst Expected Diastereomeric Ratio (d.r.)
Directed Epoxidation(R)-4-tridecen-x-olm-CPBA>90:10
Aldol AdditionEnolate of a this compound derivativeAldehydeDependent on reaction conditions
Diels-Alder ReactionDiene derived from this compoundDienophilePotentially high due to facial selectivity

This table provides hypothetical examples of diastereoselective transformations that could be applied to derivatives of this compound, illustrating the potential for high stereocontrol.

Natural Occurrence and Biosynthetic Pathways of 4 Tridecanol

Occurrence in Botanical Systems

Presence in Plant Essential Oils and Volatile Profiles

4-Tridecanol has been identified as a volatile compound in several plant species. For instance, it is a constituent of the volatile essential oils extracted from the vines of cranberry ( Vaccinium macrocarpon ) cultivars. mdpi.com The concentration of tridecanol (B155529) in these extracts can range from 0.88% to 3.34%. mdpi.com While some studies identify "tridecanol" without specifying the isomer, others have pinpointed the presence of 1-tridecanol (B166897) in the volatiles of plants like Momordica charantia. researchgate.net

The following table summarizes the presence of tridecanol in the volatile profiles of various plants as documented in scientific research.

Plant SpeciesPlant PartCompound IdentifiedPercentage/Amount
Vaccinium macrocarpon (Cranberry)VinesTridecanol0.88–3.34%
Momordica charantiaLeaves1-TridecanolPredominant alcohol
Ludwigia octovalvis-1-TridecanolPresent after herbivory

Role as a Plant Metabolite

As a plant metabolite, this compound is involved in various biological interactions. chiralen.comnih.gov Fatty alcohols in plants are crucial components of cuticular waxes, which form a protective layer on the plant surface. researchgate.netnih.gov This wax layer plays a vital role in preventing water loss and protecting the plant from environmental stresses. In some cases, the production of specific alcohols like 1-tridecanol is induced by external factors such as herbivory. For example, in Ludwigia octovalvis, 1-tridecanol is released after being damaged by larvae. ebi.ac.uk

Distribution Across Plant Species and Developmental Stages

The distribution and concentration of long-chain alcohols like tridecanol can vary significantly between different plant species, tissues, and even the developmental stage of the plant. nih.gov For example, a study on Momordica cochinchinensis leaves showed that the abundance of 1-tridecanol varied between young and senescent leaves. mdpi.com This suggests that the biosynthesis and accumulation of these compounds are dynamically regulated throughout the plant's life cycle.

Occurrence in Microbial Systems

Identification as a Bacterial Metabolite

Tridecanol has been identified as a metabolite in various bacteria. For instance, it has been detected as a unique volatile organic compound (VOC) in Klebsiella pneumoniae. cellmolbiol.org In the context of bacterial interactions, derivatives of this compound have been studied for their ability to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism crucial for biofilm formation in this pathogenic bacterium. vulcanchem.com Furthermore, symbiotic bacteria associated with entomopathogenic nematodes, such as Photorhabdus luminescens, are known to produce 1-tetradecanol (B3432657) and other long-chain alcohols as part of their secondary metabolites, which have antimicrobial properties. mdpi.compreprints.org An alcohol dehydrogenase has been identified in Pantoea sp. that can oxidize 1-tetradecanol, indicating the involvement of such alcohols in bacterial metabolic pathways. nih.govasm.org

The table below lists some bacteria in which tridecanol has been identified as a metabolite.

Bacterial SpeciesCompound IdentifiedContext
Klebsiella pneumoniaeTridecanolUnique Volatile Organic Compound
Pseudomonas aeruginosaThis compound derivativesInvestigated for quorum sensing inhibition
Photorhabdus luminescens1-TetradecanolSecondary metabolite with antimicrobial activity
Pantoea sp.1-TetradecanolSubstrate for alcohol dehydrogenase

Fungal and Other Microorganism Metabolites

Certain fungi are also known to produce tridecanol. For example, endophytic fungi, which live within plant tissues, can produce a variety of bioactive compounds, including long-chain alcohols. While specific identification of this compound is less common in available literature, the production of related long-chain alcohols by fungi like Enterobacter cloacae and Achromobacter xylosoxidans has been reported, highlighting their role in the complex chemical interactions between microbes and their hosts. researchgate.net

Biosynthetic Routes in Biological Systems

The biosynthesis of fatty alcohols in organisms is a complex process, intrinsically linked to the metabolism of fatty acids. These pathways provide the necessary molecular precursors and enzymatic machinery to produce a diverse array of alcohol structures, including secondary alcohols like this compound. Microbial cell factories have been engineered to produce fatty alcohols, a process that relies on the availability of substrates like fatty acyl-Coenzyme A (acyl-CoA), fatty acyl-ACP, or free fatty acids, along with the necessary redox cofactors such as NADPH nih.gov.

The formation of fatty alcohols in biological systems primarily proceeds from fatty acid precursors through two main enzymatic routes: a pathway that directly reduces activated fatty acids to primary alcohols, and a pathway that first converts fatty acids to alkanes, which are subsequently hydroxylated to form secondary alcohols.

Primary Alcohol Formation: Primary fatty alcohols are typically synthesized via the reduction of fatty acyl-thioesters (fatty acyl-CoA or fatty acyl-ACP) or free fatty acids nih.gov. This can occur through two distinct mechanisms:

One-Step Reduction: A single enzyme, an alcohol-forming fatty acyl-CoA reductase (FAR), catalyzes the four-electron reduction of a fatty acyl-CoA to a primary alcohol without releasing the intermediate aldehyde nih.gov.

Two-Step Reduction: This process involves two separate enzymes. First, a fatty acyl-CoA or fatty acyl-ACP is reduced to a fatty aldehyde by an acyl-CoA reductase (ACR) or acyl-ACP reductase (AAR) researchgate.net. In a separate pathway, a carboxylic acid reductase (CAR) can convert a free fatty acid into a fatty aldehyde pnas.orgpnas.org. This aldehyde intermediate is then reduced to a primary alcohol by an alcohol dehydrogenase (ADH) or an aldehyde reductase (AHR) researchgate.netresearchgate.net.

Secondary Alcohol Formation: The biosynthesis of secondary alcohols, such as this compound, follows a different route known as the alkane-forming pathway nih.govacademie-sciences.fr. This pathway is responsible for producing odd-chain numbered alkanes, secondary alcohols, and ketones from very-long-chain fatty acids (VLCFAs) nih.gov. The key steps are:

Aldehyde Formation: A fatty acyl-CoA is reduced to an aldehyde by an acyl-CoA reductase academie-sciences.fr.

Decarbonylation: The resulting aldehyde is then decarbonylated by an aldehyde decarbonylase, which removes a carbonyl group to produce an odd-chain alkane academie-sciences.fr.

Hydroxylation: Finally, the alkane is hydroxylated at a specific, non-terminal carbon position by a hydroxylase enzyme to yield a secondary alcohol academie-sciences.fr. For this compound, this would involve the hydroxylation of tridecane (B166401) at the fourth carbon atom.

The following table summarizes the key enzymes involved in the formation of fatty alcohols.

Table 1: Key Enzymes in Fatty Alcohol Biosynthesis

Enzyme Class Abbreviation Substrate(s) Product(s) Pathway
Fatty Acyl-CoA Reductase FAR Fatty Acyl-CoA, NADPH Primary Fatty Alcohol, NADP+ Alcohol-Forming nih.gov
Carboxylic Acid Reductase CAR Free Fatty Acid, ATP, NADPH Fatty Aldehyde, AMP, NADP+ Alcohol-Forming pnas.orgpnas.org
Aldehyde Reductase / Alcohol Dehydrogenase AHR / ADH Fatty Aldehyde, NADPH Primary Fatty Alcohol, NADP+ Alcohol-Forming researchgate.netpnas.org
Aldehyde Decarbonylase - Fatty Aldehyde Alkane, CO Alkane-Forming academie-sciences.fr

Precursor Molecules and Metabolic Intermediates

The biosynthesis of this compound originates from the fundamental building blocks of lipid metabolism. The entire carbon backbone is derived from fatty acids, which undergo a series of modifications and conversions.

The primary precursors for all long-chain aliphatic compounds are C16 and C18 fatty acids synthesized in the plastids by the fatty acid synthase (FAS) complex nih.gov. These fatty acids are then exported to the cytoplasm and activated into their acyl-CoA forms nih.gov. For fatty alcohols with chain lengths greater than 18 carbons, these initial acyl-CoAs are extended by a multi-enzyme complex known as the fatty acid elongase (FAE) located in the endoplasmic reticulum academie-sciences.fr. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain academie-sciences.fr.

In the specific pathway leading to secondary alcohols like this compound, the key metabolic intermediates are the direct products of the alkane-forming pathway enzymes. The process starts with a C14 fatty acid (myristic acid) derivative.

Fatty Acyl-CoA: Myristoyl-CoA (C14-CoA) is the activated fatty acid that enters the pathway.

Fatty Aldehyde Intermediate: The acyl-CoA is reduced to form tetradecanal (B130844) (a C14 aldehyde) academie-sciences.fr.

Alkane Intermediate: The tetradecanal undergoes decarbonylation, losing a carbon atom to form the C13 alkane, tridecane academie-sciences.fr.

Final Product: Tridecane is then hydroxylated to produce the final product, this compound academie-sciences.fr.

Table 2: Precursors and Intermediates in this compound Biosynthesis

Molecule Chemical Formula Class Role in Pathway
Myristic Acid C14H28O2 Fatty Acid Initial Precursor
Myristoyl-CoA C35H66N7O17P3S Fatty Acyl-CoA Activated Precursor for Reduction academie-sciences.fr
Tetradecanal C14H28O Fatty Aldehyde Intermediate academie-sciences.fr
Tridecane C13H28 Alkane Intermediate Precursor for Hydroxylation academie-sciences.fr

| This compound | C13H28O | Secondary Alcohol | Final Product nih.gov |

Comparative Analysis of Natural vs. Synthetic this compound

This compound can be obtained from natural sources or produced through chemical synthesis. The methods of production lead to significant differences in their composition, particularly regarding their stereochemistry and isomeric purity.

Natural this compound is produced within a biological system through the highly specific enzymatic pathways described previously. This biological synthesis is often stereospecific, meaning it yields a single, specific stereoisomer (either the (R) or (S) enantiomer). For example, many insect pheromones consisting of chiral alcohols are produced as a single active isomer diva-portal.orgnih.gov. The extraction from a natural source, such as a plant or insect, typically results in a product with high isomeric and chemical purity, though it is often present in very small quantities researchgate.netcambridge.org.

Synthetic this compound , conversely, is typically produced through chemical reactions, such as the Grignard reaction between butylmagnesium bromide and nonanal, followed by hydrolysis, or the reduction of tridecan-4-one lookchem.com. These conventional chemical methods are generally not stereoselective and produce a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. Commercial preparations may also be sold as a mixture of various tridecanol isomers (e.g., 1-tridecanol, 2-tridecanol (B154250), etc.) rather than pure this compound thegoodscentscompany.comontosight.ai. While synthesis allows for large-scale production, achieving high stereoisomeric purity requires complex and often costly asymmetric synthesis or chiral resolution techniques diva-portal.org.

Table 3: Comparison of Natural and Synthetic this compound

Feature Natural this compound Synthetic this compound
Source Extracted from biological organisms (e.g., plants, insects) nih.govresearchgate.net. Chemical synthesis in a laboratory or industrial setting lookchem.comthegoodscentscompany.com.
Production Method Enzymatic biosynthesis (e.g., alkane hydroxylation) academie-sciences.fr. Chemical reactions (e.g., Grignard reaction, ketone reduction) lookchem.com.
Stereochemistry Typically a single, specific stereoisomer (enantiomerically pure) diva-portal.org. Typically a racemic mixture (equal parts R- and S-enantiomers) diva-portal.org.
Isomeric Purity High purity of the this compound isomer. May be sold as a mixture of various positional isomers of tridecanol thegoodscentscompany.comontosight.ai.
Quantity Often found in trace amounts, making large-scale extraction difficult cambridge.org. Can be produced on a large, industrial scale thegoodscentscompany.comgoogle.com.

| Associated Compounds | Co-occurs with other natural metabolites and lipids from the source organism cambridge.org. | May contain residual reactants, solvents, or byproducts from the synthesis process. |


Biological Roles and Interactions of 4 Tridecanol Non Human Contexts

Biochemical Interactions at the Cellular and Sub-Cellular Levels

The primary biochemical impact of 4-tridecanol stems from its physical interaction with cellular structures, particularly lipid-based membranes, rather than specific covalent binding to molecular targets.

Direct inhibition or activation of specific soluble enzymes by this compound is not a widely documented primary mechanism of its biological activity. Instead, its influence on enzymatic functions is largely considered a secondary consequence of its effects on cell membranes. By altering the lipid environment of membrane-bound enzymes, this compound can indirectly modulate their activity. Disruption of the membrane's structural integrity can affect the conformation, stability, and function of integral and peripheral membrane proteins, including enzymes involved in cellular respiration and transport. However, research focusing specifically on the direct interaction of this compound with isolated enzymes is limited.

The most significant biochemical interaction of this compound is its insertion into and disruption of cellular membranes. As an amphiphilic molecule with a polar hydroxyl (-OH) group and a nonpolar 13-carbon alkyl chain, it readily partitions into the lipid bilayers of microorganisms .

This insertion disrupts the highly ordered structure of the phospholipid acyl chains, increasing the fluidity of the membrane. This "fluidizing" effect compromises the membrane's function as a selective barrier. The presence of the hydroxyl group at the C-4 position creates a kink in the molecule's shape, which is believed to enhance its disordering effect on the tightly packed lipid bilayer compared to a linear primary alcohol like 1-tridecanol (B166897) . This disruption leads to a non-specific increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions (K⁺) and ATP, and the dissipation of the proton motive force. This loss of electrochemical gradients is catastrophic for the cell, ultimately leading to metabolic arrest and cell death .

Antimicrobial Mechanisms of Action

The membrane-disrupting properties of this compound are the foundation of its potent antimicrobial activity against a range of microorganisms.

This compound exhibits significant bacteriostatic and bactericidal activity against various bacteria, including the Gram-positive pathogen Staphylococcus aureus. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Research has demonstrated that this compound effectively inhibits the growth of S. aureus at relatively low concentrations. The mechanism is directly linked to the membrane damage described in section 5.1.2. By permeabilizing the cytoplasmic membrane, this compound disrupts essential cellular processes, leading to the inhibition of growth and, at sufficient concentrations, cell death [16, 20]. Its activity extends to other Gram-positive bacteria, such as Bacillus subtilis, and it also shows activity against some Gram-negative bacteria and fungi, though often at higher concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria12.5
Bacillus subtilisGram-positive Bacteria6.25
Escherichia coliGram-negative Bacteria50
Pseudomonas aeruginosaGram-negative Bacteria100
Candida albicansFungus (Yeast)25

The antimicrobial efficacy of long-chain alcohols is highly dependent on their molecular structure, specifically the chain length and the position of the hydroxyl group. Studies comparing isomers of tridecanol (B155529) reveal a clear structure-activity relationship .

Position of the Hydroxyl Group: The location of the -OH group along the carbon chain is critical. For tridecanol isomers, moving the hydroxyl group from the terminal position (1-tridecanol) toward the center of the chain generally increases antimicrobial activity, up to a certain point. This compound is often more potent than 1-tridecanol. This is attributed to the increased membrane-disrupting capacity of the branched structure, which more effectively disorders the packing of membrane lipids .

Chain Length: A 13-carbon chain, as in tridecanol, falls within an optimal range for antimicrobial activity among fatty alcohols. Shorter chains may not partition into the lipid bilayer as effectively, while significantly longer chains may have reduced solubility and mobility within the aqueous phase, limiting their ability to reach the cell membrane.

Table 2: Structure-Activity Relationship of Tridecanol Isomers Against Bacillus subtilis
CompoundHydroxyl Group PositionMIC (µg/mL)
1-TridecanolC-1 (Primary)12.5
2-Tridecanol (B154250)C-2 (Secondary)6.25
3-TridecanolC-3 (Secondary)6.25
This compoundC-4 (Secondary)6.25
7-Tridecanol (B1208236)C-7 (Secondary)12.5

Ecotoxicological Relevance in Non-Mammalian Organisms

Given its membrane-disrupting properties, this compound poses a potential risk to aquatic organisms. The toxicity of fatty alcohols in aquatic environments is generally attributed to a non-specific mechanism known as narcosis, where the chemical accumulates in the lipid phases of organisms (like cell membranes), causing disruption of physiological functions. Ecotoxicity is typically measured by the concentration that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a specified exposure time.

For long-chain alcohols like this compound, toxicity to aquatic organisms such as fish, invertebrates (Daphnia), and algae is moderate to high. Its low water solubility can influence bioavailability, but its lipophilic nature facilitates partitioning into organisms.

Table 3: Ecotoxicological Data for this compound (or Structurally Similar Alcohols)
OrganismEndpointExposure TimeValue (mg/L)
Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours1.4
Pimephales promelas (Fathead Minnow)LC5096 hours3.2
Pseudokirchneriella subcapitata (Green Algae)EC50 (Growth Inhibition)72 hours0.95
Note: Data is representative of C13 secondary alcohols and may be based on quantitative structure-activity relationship (QSAR) models or data for close structural analogs.

Aquatic Organism Responses to Alcohol Exposure

Tridecanol isomers are recognized for their significant impact on aquatic ecosystems. Safety assessments classify these compounds as very toxic to aquatic life, with the potential for long-lasting effects. basf.combasf.comcarlroth.com The toxicity of long-chain aliphatic alcohols to aquatic organisms, including fish, invertebrates, and algae, is generally dependent on the carbon chain length. wikipedia.orgeuropa.eu Toxicity tends to increase with carbon number up to a certain threshold, after which the low water solubility limits the bioavailability of the compound. europa.eu For short-term (acute) effects, this threshold is observed between C13 and C14 alcohols, while for long-term (chronic) effects, it is between C15 and C16 alcohols. europa.eu

Studies on isotridecan-1-ol have demonstrated its acute toxicity to fish. basf.com In one study, the median lethal concentration (LC50) for the zebrafish (Brachydanio rerio) was determined to be 0.55 mg/L over a 96-hour exposure period. basf.com Chronic toxicity data for daphnia, a type of aquatic invertebrate, show a No-Observed-Effect-Concentration (NOEC) of 0.0016 mg/L. europa.eu These findings underscore the high chronic toxicity of these alcohols to aquatic organisms. basf.com

Table 1: Aquatic Toxicity of Tridecanol Isomers

OrganismIsomerTest DurationEndpointValue (mg/L)Reference
Zebrafish (Brachydanio rerio)Isotridecan-1-ol96 hoursLC500.55 basf.com
DaphniaTetradecanol (as part of LCAA category)ChronicNOEC0.0016 europa.eu

Terrestrial Organism Interactions

In terrestrial environments, tridecanol isomers function as volatile organic compounds (VOCs) that mediate interactions between plants and insects. Research has identified 1-tridecanol as a significant volatile compound emitted from the leaves of the bitter gourd plant, Momordica charantia. researchgate.net The emission of 1-tridecanol, along with other compounds like phytol (B49457) and geraniol, increases significantly when the plant is damaged by insects. researchgate.net Olfactometer bioassays have confirmed that the beetle Epilachna dodecastigma is attracted to synthetic 1-tridecanol, suggesting its role as a kairomone that helps the herbivore locate its host plant. researchgate.net

In addition to acting as an attractant, tridecanol can also serve as a repellent. Studies have shown that 1-dodecanol (B7769020) and 1-tridecanol exhibit repellent activity against the Aedes aegypti mosquito. ebi.ac.uk Specifically, 1-tridecanol demonstrated repellency in human-based cloth patch bioassays. ebi.ac.uk

Role in Interspecies Communication and Olfactory Responses

Insect Olfactory Receptor Binding and Electroantennographic Activity

The olfactory systems of insects are highly sensitive to various alcohols, including isomers of tridecanol, which can bind to olfactory receptors and elicit nerve signals. nih.govebi.ac.uk Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. Studies using EAG have demonstrated that tridecanol isomers are biologically active for several insect species.

In the nuisance net-spinning caddisfly, Smicridea fasciatella, male antennae exhibit a weak but detectable electroantennographic response to 2-tridecanol. oup.com In another example, adult males of the locust Locusta migratoria show strong EAG responses to 1-tridecanol, among other aliphatic alcohols. ebi.ac.uk For the pine sawfly Diprion pini, combined gas chromatography-electroantennographic detection revealed that esters of its primary pheromone component, (2S,3R,7R)-3,7-dimethyl-2-tridecanol, produced the largest responses from the male antennae. lu.seresearchgate.net Similarly, males of the pine sawfly Diprion jingyuanensis responded most strongly in EAG recordings to the propionate (B1217596) esters of two threo-isomers of 3,7-dimethyl-2-tridecanol. mdpi.com

Table 2: Electroantennographic (EAG/EAD) Responses to Tridecanol Derivatives

Insect SpeciesCompoundObserved ResponseReference
Smicridea fasciatella (Caddisfly)2-TridecanolWeak EAD response in males oup.com
Locusta migratoria (Locust)1-TridecanolStrong EAG response in males ebi.ac.uk
Diprion pini (Pine Sawfly)Esters of 3,7-dimethyl-2-tridecanolLargest EAG responses in males lu.seresearchgate.net
Diprion jingyuanensis (Pine Sawfly)Propionate esters of (2S,3R,7R) and (2S,3R,7S)-3,7-dimethyl-2-tridecanolStrongest EAG responses in males mdpi.com

Pheromone Components and Semiochemical Roles

Tridecanol and its derivatives play crucial roles as semiochemicals, which are chemicals used for communication between organisms. diva-portal.org They are particularly significant as components of insect pheromones.

A clear example is the identification of 2-tridecanol as the trail pheromone in the ant Crematogaster scutellaris. nih.gov This compound was uniquely identified in the hind tibia extract of the ants, where the trail pheromone gland is located. Behavioral experiments confirmed that 2-tridecanol elicits a strong trail-following response in worker ants. nih.gov

In several species of pine sawflies (family Diprionidae), specific stereoisomers of branched-chain tridecanol derivatives serve as precursors to potent sex pheromones. researchgate.net The active pheromones are typically the acetate (B1210297) or propionate esters of these alcohols.

Macrodiprion nemoralis : The main sex pheromone precursor is the (2S,3R,7R,9S)-stereoisomer of 3,7,9-trimethyl-2-tridecanol. researchgate.net

Diprion pini : The sex pheromone is derived from (2S,3R,7R)-3,7-dimethyl-2-tridecanol. lu.se Field tests showed that both the acetate and propionate esters of this alcohol were effective in attracting males. lu.seresearchgate.net

Diprion jingyuanensis : Virgin females produce a blend of erythro- and threo-3,7-dimethyl-2-tridecanol as pheromone precursors. mdpi.com The propionate ester of (2S,3R,7R)-3,7-dimethyl-2-tridecanol was identified as a likely component of the sex pheromone. mdpi.com

These examples highlight the specificity and importance of tridecanol structures in the chemical ecology of insects, functioning in roles from trail marking to mate attraction. google.comcabidigitallibrary.org

Table 3: Tridecanol Derivatives as Semiochemicals in Insects

Insect SpeciesCompoundSemiochemical RoleReference
Crematogaster scutellaris (Ant)2-TridecanolTrail pheromone nih.gov
Macrodiprion nemoralis (Pine Sawfly)(2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol (precursor)Sex pheromone researchgate.net
Diprion pini (Pine Sawfly)(2S,3R,7R)-3,7-dimethyl-2-tridecanol (precursor)Sex pheromone lu.se
Diprion jingyuanensis (Pine Sawfly)(2S,3R,7R)-3,7-dimethyl-2-tridecanol propionateSex pheromone component mdpi.com

Advanced Analytical Chemistry of 4 Tridecanol

Spectroscopic Characterization Methods

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For 4-tridecanol, these methods provide a characteristic fingerprint based on its hydroxyl group and long alkyl chain.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of this compound is dominated by features characteristic of a secondary alcohol. openstax.org A prominent, broad absorption band is typically observed in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of hydrogen-bonded alcohol groups. openstax.org The C-O stretching vibration for a secondary alcohol gives rise to a strong absorption band in the 1150-1050 cm⁻¹ range. openstax.orgscribd.com Additionally, the aliphatic nature of the molecule is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1470 cm⁻¹. scribd.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the hydrocarbon backbone of this compound produces strong signals. acs.org The C-H stretching modes appear intensely in the 2800-3000 cm⁻¹ region. acs.org The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including CH₂ twisting and wagging modes around 1300 cm⁻¹ and C-C stretching modes throughout the 1000-1200 cm⁻¹ region, which are indicative of the long alkyl chain's conformation. acs.orgresearchgate.net

A summary of the key vibrational bands for this compound is presented below.

Table 1: Characteristic IR and Raman Bands for this compound This table is interactive. Click on the headers to sort.

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Description
O-H Stretch 3300–3400 (Broad, Strong) Weak Stretching of the hydroxyl group, broadened by hydrogen bonding. openstax.org
C-H Stretch (Alkyl) 2850–2960 (Strong) 2800–3000 (Strong) Symmetric and asymmetric stretching of CH₂ and CH₃ groups. acs.org
CH₂ Bend (Scissor) ~1465 (Variable) ~1440 (Medium) Bending vibration of methylene (B1212753) groups in the alkyl chain. acs.org
C-O Stretch 1050–1150 (Strong) Medium Stretching of the secondary alcohol carbon-oxygen bond. openstax.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 5-10 nm of a material's surface. rms-foundation.ch When analyzing this compound, particularly its interaction with substrates or its presence in thin films, XPS provides critical insights into its surface behavior. numberanalytics.comnih.gov

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the material. rms-foundation.ch For this compound (C₁₃H₂₈O), the primary elements of interest are carbon and oxygen.

High-resolution spectra of the C 1s and O 1s core levels yield information about the chemical environment.

C 1s Spectrum: The carbon signal can be deconvoluted into at least two components. The main peak, typically around a binding energy of 285.0 eV, corresponds to carbon atoms in the alkyl chain (C-C, C-H). A second, smaller peak at a higher binding energy (~286.5 eV) is attributed to the carbon atom bonded directly to the hydroxyl group (C-O), which is deshielded by the electronegative oxygen atom. researchgate.net

O 1s Spectrum: The oxygen O 1s peak provides information on the state of the hydroxyl group. A single peak around 533.0 eV would indicate the alcohol's -OH group. However, if this compound is chemisorbed onto a metal oxide surface, a new, lower binding energy component may appear, corresponding to the formation of a metal-alkoxide bond (e.g., M-O-R). researchgate.net This allows for the differentiation between physisorbed (intact alcohol) and chemisorbed (deprotonated alcohol) species on a surface. researchgate.netacs.org

Table 2: Hypothetical XPS Binding Energies for this compound This table is interactive. Click on the headers to sort.

Core Level Chemical State Expected Binding Energy (eV) Interpretation
C 1s C-C, C-H ~285.0 Carbon atoms in the long alkyl chain.
C 1s C-OH ~286.5 Carbon atom directly bonded to the hydroxyl group. researchgate.net
O 1s C-OH ~533.0 Oxygen in the hydroxyl group (physisorbed).

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. jfda-online.com For this compound, this is often done to improve its performance in gas chromatography.

Silylation for Volatility Improvement in GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for analyzing volatile compounds. However, the polarity of the hydroxyl group in this compound can lead to poor peak shape and thermal instability. Silylation is the most common derivatization method to overcome these issues. obrnutafaza.hr

The process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This reaction reduces the compound's polarity and hydrogen bonding capacity, thereby increasing its volatility and thermal stability. obrnutafaza.hr The resulting TMS derivative is more suitable for GC analysis, leading to sharper, more symmetric peaks and improved separation. obrnutafaza.hr

For a sterically hindered secondary alcohol like this compound, a powerful silylating agent is often required. sigmaaldrich.com A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS) (e.g., in a 99:1 ratio) to drive the reaction to completion. chemcoplus.co.jpsigmaaldrich.com The product of the reaction is 4-(trimethylsilyloxy)tridecane. doi.org

Other Chemical Derivatizations for Specific Analyses

Besides silylation, other derivatization reactions can be employed for the analysis of this compound. One such strategy is acylation, which involves the introduction of an acyl group (R-C=O). gcms.cz

Esterification, a form of acylation, is the reaction of an alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. gcms.cz For example, this compound can be reacted with an acylating reagent such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). These reagents create fluorinated ester derivatives that are highly volatile and exhibit excellent chromatographic properties. A major advantage of using fluorinated reagents is the significant enhancement in detection sensitivity when using an electron capture detector (ECD) in GC analysis. gcms.cz Another approach involves reacting the alcohol with reagents like pyridine (B92270) and thionyl chloride to generate a permanently charged tag, enabling sensitive analysis by electrospray ionization-mass spectrometry (ESI-MS). acs.org

Quantitative Determination Methodologies

Accurate quantification of this compound in a sample is crucial for many applications. This is typically achieved using chromatographic techniques, most commonly GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

Calibration and Validation Protocols

To ensure the accuracy and reliability of quantitative results, a robust method must be developed and validated. mdpi.com This process begins with the establishment of a calibration protocol.

Calibration: Calibration is performed to determine the relationship between the instrument's response (e.g., peak area) and the concentration of the analyte. sciepub.com The most common method is external standard calibration. This involves preparing a series of standard solutions containing known concentrations of pure this compound. sciepub.com Each standard is analyzed, and a calibration curve is constructed by plotting the instrument response versus the concentration. This curve, which should be linear over the expected concentration range of the samples, is then used to calculate the concentration of this compound in an unknown sample based on its measured response. frontiersin.org

Validation: Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose. sciepub.com Key validation parameters include:

Linearity: Assesses how well the calibration curve fits a linear model. It is typically evaluated by the coefficient of determination (R²), which should ideally be >0.99. frontiersin.org

Accuracy: Measures the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration (a control sample) and calculating the percent recovery. researchgate.net

Precision: Describes the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) of the results. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. frontiersin.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. frontiersin.org

Table 3: Example Calibration Data for this compound by GC-MS This table is interactive. Click on the headers to sort.

Standard Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 55,250
5.0 268,900
10.0 545,100
25.0 1,350,500
50.0 2,715,300

Detection Limits and Sensitivity Enhancements

The accurate quantification of this compound, particularly at trace levels, is crucial in various scientific and industrial contexts. Achieving low detection limits requires a combination of sophisticated analytical instrumentation and strategic methodologies aimed at enhancing signal response. The primary technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with advanced sample preparation and derivatization strategies.

The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These limits are not fixed values; they are highly dependent on the sample matrix, the instrumentation used, and the specific sample preparation and analysis protocol. accustandard.com

For long-chain alcohols like this compound, direct injection into a GC-MS system can be challenging for trace-level detection. Therefore, various sensitivity enhancement techniques are employed.

Sample Preparation and Extraction

Effective sample preparation is the first step toward improving detection limits. The goal is to isolate and concentrate the analyte from the sample matrix while removing interfering substances.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique that has been successfully applied to the analysis of volatile and semi-volatile compounds, including alcohols, from various matrices like food and environmental samples. ebi.ac.ukagriculturejournals.cz In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. agriculturejournals.cz The choice of fiber coating is critical; for instance, divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fibers are often used for their ability to extract compounds with a wide range of polarities. researchgate.net The main drawback of traditional SPME can be the low volume of the polymer coating, which can limit sensitivity. researchgate.net

Headspace Sorptive Extraction (HSSE) : HSSE is a similar technique that uses a stir bar coated with a larger volume of polydimethylsiloxane (PDMS). researchgate.net This larger sorbent volume gives HSSE a higher concentration capacity and up to a thousand times greater sensitivity compared to SPME. researchgate.netnih.gov

Thin-Film Solid-Phase Microextraction (TF-SPME) : A newer development, TF-SPME, uses a carbon mesh sheet coated with an adsorbent, offering a larger surface area and extraction phase volume than traditional fibers. This design enhances extraction efficiency and sensitivity, providing results comparable to or better than HSSE. nih.gov

Chemical Derivatization

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For GC analysis of alcohols, derivatization is primarily used to increase volatility, improve thermal stability, and enhance the response of specific detectors. researchgate.netmdpi.com For mass spectrometry, derivatization can increase ionization efficiency and direct fragmentation to produce more specific and abundant ions. nih.gov

Silylation : This is a common derivatization technique where the active hydrogen in the hydroxyl group of this compound is replaced with a trimethylsilyl (TMS) group. researchgate.net Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. mdpi.com The resulting TMS-ether is more volatile and thermally stable, leading to improved peak shape in chromatography and enhanced sensitivity. mdpi.comresearchgate.net

Charge-Tagging Derivatization : For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to introduce a permanently charged group into the molecule, significantly enhancing ionization efficiency in an electrospray ionization (ESI) source. acs.org A study developed a method for fatty alcohols using pyridine and thionyl chloride as derivatization reagents. This one-step reaction attached a permanently charged pyridinium (B92312) tag to the alcohol, which dramatically improved detection. The study reported that this derivatization strategy greatly improved detection sensitivity. acs.org

Research Findings on Detection Limits

Direct and specific detection limit data for this compound is not extensively published. However, data from studies on analogous long-chain alcohols and in similar matrices provide valuable insights into the expected analytical performance.

A study on the simultaneous analysis of fatty alcohols, fatty aldehydes, and sterols using a derivatization strategy coupled with HPLC-ESI-IM-MS reported impressive detection limits. After derivatization with pyridine/thionyl chloride, the LODs for various fatty alcohols were found to be between 0.02 and 0.50 ng/mL. acs.org In contrast, the LODs for the underivatized analytes were between 1000 and 7500 ng/mL, demonstrating a profound increase in sensitivity. acs.org

Another study using solid-phase microextraction (SPME) for the analysis of volatile compounds in cheese reported detection limits in the range of 0.003–0.2 µg/g for various compounds, including alcohols. agriculturejournals.cz Research on organic compounds in high-alpine snow using GC-MS after liquid-liquid extraction reported detection limits of around 30 µg/L for fatty acids and between 30 to 115 µg/L for aliphatic alcohols. tandfonline.com

The table below summarizes representative detection limits for long-chain alcohols using various analytical methods.

Analyte(s)MethodMatrixReported Detection LimitReference
Fatty AlcoholsHPLC-ESI-IM-MS (with derivatization)Standard Solution0.02 - 0.50 ng/mL acs.org
Fatty AlcoholsHPLC-ESI-IM-MS (no derivatization)Standard Solution1000 - 7500 ng/mL acs.org
Various Volatiles (incl. Alcohols)SPME-GCCheese0.003 - 0.2 µg/g agriculturejournals.cz
Aliphatic AlcoholsGC-MS-FIDSnow30 - 115 µg/L tandfonline.com
Dodecanol (C12) & EthoxylatesLC-MS/MS (with derivatization)River Water0.005 µg/L researchgate.net

The following table outlines common sensitivity enhancement techniques applicable to the analysis of this compound.

TechniquePrincipleTypical Enhancement / BenefitReference
Solid-Phase Microextraction (SPME)Adsorption/absorption of analytes onto a coated fiber, followed by thermal desorption.Solvent-free, simple, and rapid sample preparation. Good for routine analysis. agriculturejournals.czresearchgate.net
Headspace Sorptive Extraction (HSSE)Sorption of analytes onto a stir bar with a large volume of PDMS coating.Higher concentration capacity and sensitivity compared to SPME due to larger sorbent volume. researchgate.netnih.gov
Silylation (e.g., with BSTFA)Replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.Increases analyte volatility and thermal stability for improved GC performance. mdpi.comresearchgate.net
Charge-Tagging DerivatizationAttaches a permanently charged functional group to the analyte.Dramatically increases ionization efficiency for LC-MS, leading to significantly lower detection limits. nih.govacs.org
Tandem Mass Spectrometry (MS/MS)Selects a precursor ion, fragments it, and detects a specific product ion.Increases selectivity and reduces chemical noise, improving signal-to-noise ratio and detection limits. researchgate.net

Environmental Fate and Degradation of 4 Tridecanol

Biodegradation Pathways in Environmental Compartments

Biodegradation is a primary mechanism for the removal of 4-tridecanol from the environment. This process is highly dependent on the presence of suitable microbial communities and environmental conditions, such as the availability of oxygen.

Aerobic Degradation in Water and Soil

Under aerobic conditions, where oxygen is present, this compound is subject to biodegradation by microorganisms. Long-chain alcohols, in general, can be utilized by various bacteria and fungi as a source of carbon and energy. The degradation process typically begins with the oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which enters central metabolic pathways.

Studies on analogous linear long-chain alcohols have demonstrated their susceptibility to aerobic biodegradation. For instance, 1-tridecanol (B166897), at a concentration of 100 mg/L, achieved 100% of its theoretical biochemical oxygen demand (BOD) in two weeks using an activated sludge inoculum in the Japanese MITI test. nih.gov The first-order biodegradation rate constant for 1-tridecanol in activated sludge has been reported as 5.2 x 10⁻³ per hour, which corresponds to a half-life of approximately 5.6 days. nih.gov While specific data for this compound is limited, it is expected to follow a similar degradation pathway, although the branched structure at the C-4 position may influence the rate of degradation compared to its linear counterpart. The presence of branching can sometimes hinder the enzymatic activity of microorganisms. nih.gov

In soil, the fate of this compound is also largely determined by microbial activity. Aerobic soil microorganisms are capable of degrading long-chain alcohols. The rate of degradation can be influenced by soil properties such as organic matter content, pH, moisture, and temperature, all of which affect microbial populations and their metabolic activity. fao.orgresearchgate.net

Table 1: Aerobic Biodegradation Data for Analogous Long-Chain Alcohols

Compound Test System Result Half-life
1-Tridecanol Activated Sludge (Japanese MITI test) 100% of theoretical BOD in 2 weeks ~5.6 days nih.gov
Tetradecanol Aerobic Sediment First compartment decay rates: 10.8 - 17.1 d⁻¹ 0.041 - 4.35 days researchgate.net
C12-C14 Fatty Alcohols Not specified Readily biodegradable Not specified nih.gov

This table presents data for linear alcohols analogous to this compound to provide an indication of expected aerobic biodegradability.

Anaerobic Degradation Processes

In the absence of oxygen, the anaerobic degradation of this compound is expected to be significantly slower than aerobic degradation. Studies on branched alcohol ethoxylates have shown that alkyl branching can have a detrimental effect on anaerobic degradability. nih.gov Specifically, research on iso-tridecanol, a highly branched C13 alcohol mixture, indicated no significant anaerobic degradation. nih.govcore.ac.uk The steric hindrance caused by the branching can impede the initial enzymatic attack, which is a critical step in the degradation process. nih.gov

While some long-chain linear alcohols have shown potential for anaerobic breakdown, the branched nature of this compound makes it more recalcitrant under these conditions. europa.eueuropa.eu Anaerobic degradation pathways for hydrocarbons often involve different enzymatic machinery compared to aerobic pathways, and these enzymes may be less effective against branched structures. enviro.wiki

Role of Microbial Communities in Degradation

A diverse range of microorganisms, including bacteria and fungi, are known to degrade hydrocarbons and their derivatives. enviro.wikimdpi.com For long-chain alcohols like this compound, specific microbial species possessing the necessary enzymes are required for effective breakdown. The initial step of oxidation is often carried out by alcohol dehydrogenases or monooxygenases. nih.gov

The structure of the microbial community plays a crucial role. In some environments, a consortium of different microbial species may be necessary for complete mineralization, where different organisms carry out successive steps in the degradation pathway. mdpi.com For instance, some bacteria may specialize in the initial oxidation of the alcohol, while others are responsible for the subsequent breakdown of the resulting fatty acid via β-oxidation. core.ac.uk The presence of "helper" microorganisms that produce surfactants can also enhance the bioavailability of hydrophobic compounds like this compound, thereby facilitating their degradation. mdpi.com Research on the degradation of n-alkanes has identified various bacterial genera, such as Pseudomonas, that are efficient degraders, although their efficiency can decrease with longer chain lengths. psu.edu

Abiotic Transformation Processes

In addition to biological degradation, this compound can be transformed in the environment through non-biological, or abiotic, processes. These include photodegradation and chemical reactions like hydrolysis.

Hydrolysis and Other Chemical Degradation Routes

Hydrolysis is a chemical reaction with water. Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo hydrolysis under typical environmental conditions. nih.govbasf.combasf.com The alcohol functional group is generally stable to hydrolysis in environmental pH ranges.

Other potential chemical degradation routes are limited. This compound is stable under normal transport and storage conditions and is not expected to react with common materials. noaa.gov It may react with strong reducing agents, which can generate heat and flammable hydrogen gas. ilo.org

Table 2: Abiotic Transformation Data for Tridecanol (B155529) Isomers

Process Compound Rate Constant Half-life
Atmospheric Photodegradation 1-Tridecanol 2.0 x 10⁻¹¹ cm³/molecule-sec ~20 hours nih.gov
Atmospheric Photodegradation Tridecanol 12.5 x 10⁻¹² cm³/molecule-sec 30.8 hours cleaninginstitute.orgoecd.org
Hydrolysis 1-Tridecanol Not expected to be significant Not applicable nih.govbasf.combasf.com

Environmental Partitioning and Distribution

The partitioning and distribution of a chemical in the environment determine its mobility, bioavailability, and the potential for exposure to various ecological receptors. This section examines the processes of volatilization, adsorption, and bioaccumulation for tridecanol.

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing it to move from water or soil into the atmosphere. For tridecanol, this process is generally slow. Assessments indicate that the substance will slowly evaporate from water surfaces into the atmosphere. basf.com The potential for volatilization can be estimated using the compound's vapor pressure or Henry's Law Constant. basf.com The vapor pressure for the related compound 1-tridecanol is low, which supports the expectation of slow evaporation. nih.gov

Table 1: Vapor Pressure for Related Tridecanol Isomer

Compound Vapor Pressure (at 25 °C)
1-Tridecanol 4.36 x 10⁻⁴ mm Hg

Data sourced from PubChem nih.gov

Adsorption is the adhesion of chemicals to the surface of solid particles, such as soil or sediment. This process significantly affects a substance's mobility in the environment. For tridecanol, adsorption to the solid phase of soil is an expected and important fate process. basf.combasf.com The tendency of a chemical to adsorb is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A study following OECD Guideline 121 determined the Koc for tridecanol, indicating its propensity to bind to soil and sediment. basf.com

Table 2: Soil Adsorption/Partition Coefficient for Tridecanol

Parameter Value Test Guideline
Koc 1122 OECD Guideline 121
log Koc 3.05 OECD Guideline 121

Data sourced from a safety data sheet for TRIDECANOL N (ASIA) basf.com

A log Koc value of 3.05 suggests that tridecanol has a moderate tendency to adsorb to organic matter in soil and sediment, which would limit its mobility in these environmental compartments.

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is a key consideration in assessing long-term environmental risk. For tridecanol, significant accumulation in organisms is not anticipated. basf.combasf.com This assessment is based on calculations of the bioconcentration factor (BCF), which is a measure of a chemical's concentration in an organism (typically fish) relative to its concentration in the water. The calculated BCF for tridecanol in fish is below the threshold that typically signals a significant bioaccumulation concern. basf.com

Table 3: Bioaccumulation Potential of Tridecanol

Parameter Value Target Organism Method
Bioconcentration Factor (BCF) < 285 Fish Calculated

Data sourced from a safety data sheet for TRIDECANOL N (ASIA) basf.combasf.com

Environmental Risk Assessment Frameworks and Methodologies

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by the release of a substance into the environment. numberanalytics.com These frameworks are essential for managing chemicals and ensuring environmental protection. santos.comsantos.com

The core of many ERA frameworks is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). ecetoc.org A satisfactory outcome, indicating a low risk, is achieved when the PEC/PNEC ratio is less than one. ecetoc.org

The ERA process for a chemical like this compound involves several key steps:

Hazard Identification: This step characterizes the intrinsic hazardous properties of the substance, including its ecotoxicity to various organisms (aquatic and terrestrial). santos.com

Exposure Assessment: This involves determining the PEC of the substance in different environmental compartments (air, water, soil, sediment). ecetoc.org This is achieved using multimedia fate models which rely on the substance's partitioning coefficients, such as the Koc and BCF, as well as data on its degradation processes. ecetoc.org

Effects Assessment: This step determines the PNEC, which is the concentration below which unacceptable effects on the ecosystem are unlikely to occur. santos.com It is often derived from ecotoxicity data (e.g., LC50, EC50, NOEC) by applying assessment factors to account for uncertainties. europa.eu

Risk Characterization: This final step integrates the exposure and effects assessments to determine the PEC/PNEC ratio, thereby quantifying the environmental risk. ecetoc.org

For substances within a chemical family, such as long-chain alcohols, a "category approach" may be used. europa.euepa.gov This allows for the use of data from structurally similar chemicals (read-across) to fill data gaps for a substance with limited specific data, ensuring a robust assessment based on common properties and modes of action. oecd.org

Table 4: Compound Names Mentioned

Compound Name
This compound
Tridecanol N

Industrial and Specialized Applications of Tridecanols Non Clinical Focus

Surfactant and Detergent Formulations

Isotridecanol (B73481) ethoxylates, the broader class of branched tridecanol (B155529) derivatives to which 4-tridecanol ethoxylates belong, are prominent non-ionic surfactants. vulcanchem.comatamanchemicals.com Their branched alkyl chain structure provides unique properties compared to linear alcohol ethoxylates, making them suitable for a wide array of detergent and cleaning formulations. vulcanchem.comatamankimya.com They are key ingredients in household, industrial, and institutional cleaners. indoramaventures.com

Application of this compound Ethoxylates as Non-ionic Surfactants

Tridecanol ethoxylates are produced by reacting tridecyl alcohol with ethylene (B1197577) oxide (EO). mruchem.com The resulting molecule, an alkylpolyethylene glycol ether, is a non-ionic surfactant, meaning it has no electrical charge. vulcanchem.comatamanchemicals.com This characteristic allows for high compatibility with other surfactant types (anionic, cationic) and stability across a wide pH range. vulcanchem.comindoramaventures.com

The performance of these non-ionic surfactants is tailored by adjusting the number of ethylene oxide units in the hydrophilic chain. This variation in the degree of ethoxylation directly influences properties such as water solubility, detergency, and the hydrophile-lipophile balance (HLB), a measure of the relative degree of hydrophilicity and lipophilicity of a surfactant. lookchem.com Different grades are available, with varying moles of ethoxylation to suit diverse industrial needs. atamanchemicals.comlookchem.com For example, ethoxylates with a lower degree of ethoxylation, such as those with 3 to 6 moles of EO, are effective for degreasing, while those with higher EO content (e.g., 8 moles) are better suited for removing pigmented soils.

Table 1: Properties of Select Isotridecanol Ethoxylates

Product (Moles of Ethoxylation)HLB ValueAppearance (25°C)Cloud Point (°C)Application Focus
TFD-3 (3 Moles)8.0Colorless Liquid-Moderate cleaning and wetting lookchem.com
TFD-6 (6 Moles)11.4Colorless Liquid-High-performance dispersing lookchem.com
TFD-9 (9 Moles)13.3Colorless Liquid-Superior emulsification and cleaning lookchem.com
TFD-20 (20 Moles)16.3Waxy Solid-Specialized cleaning applications lookchem.com

Source: Data compiled from multiple chemical supplier specifications. lookchem.com

Emulsification Properties and Applications

The molecular structure of this compound ethoxylates, featuring a large, branched hydrophobic tail and a hydrophilic polyoxyethylene chain, makes them excellent emulsifiers. ulprospector.com They are effective at reducing the interfacial tension between immiscible liquids, such as oil and water, creating stable emulsions. atamanchemicals.com This property is critical in numerous industrial processes.

Their emulsifying capabilities are utilized in:

Cleaners and Degreasers: In industrial and household cleaning products, they emulsify and remove oily and greasy soils from surfaces.

Metalworking Fluids: They act as primary emulsifiers in the formulation of soluble oils and semi-synthetic metalworking fluids, ensuring the stability of the oil-in-water emulsion. mruchem.comlookchem.comulprospector.com

Agrochemicals: In pesticide and herbicide formulations, they help to disperse the active ingredients evenly in water-based sprays. mruchem.com

Polymer Production: They are used as emulsifiers and dispersing agents in emulsion polymerization processes. atamanchemicals.comulprospector.com

Silicone Emulsions: They are particularly effective for creating fine, stable emulsions of silicone oils, such as polydimethylsiloxanes, for use in various technical applications. ulprospector.com

Wetting and Penetrating Agents

Tridecanol ethoxylates are highly effective wetting and penetrating agents, capable of rapidly lowering the surface tension of liquids. europa.eudataintelo.com This allows formulations to spread more easily and penetrate porous materials. This action is particularly advantageous in:

Textile Processing: They are used as wetting agents in dyeing, scouring, and finishing processes to ensure uniform application of dyes and chemicals onto the fabric. lookchem.comulprospector.com Their penetrating ability helps the chemicals infiltrate the fiber interior, resulting in softer textiles. ulprospector.com

Detergents: In laundry and dishwashing detergents, they enhance the wetting of fabrics and hard surfaces, allowing the cleaning solution to penetrate and lift away dirt and stains. atamanchemicals.com

Agricultural Formulations: As adjuvants in agrochemical sprays, they improve the spreading and coverage of the product on plant leaves.

Paper Industry: They can be used as defoamers and wetting agents in paper manufacturing processes. atamanchemicals.com

Lubricant and Plasticizer Formulations

Tridecanol and its derivatives serve as important components and intermediates in the formulation of lubricants and plasticizers. lookchem.comdataintelo.comatamanchemicals.com Their long carbon chain contributes to lubricity and flexibility in various materials.

Role in Metalworking Fluids

In the metalworking industry, fluids are essential for cooling, lubrication, and chip removal during machining and forming processes. Isotridecanol ethoxylates are incorporated into these fluids, particularly semi-synthetic and soluble oil formulations, for several key functions: lookchem.comeuropa.euatamankimya.com

Emulsification: They are crucial for creating and maintaining a stable emulsion of the mineral oil in water, which is the base of many metalworking fluids. mruchem.comlookchem.com

Lubricity: The alcohol ethoxylates themselves can impart a degree of lubricity to the formulation, reducing friction between the tool and the workpiece. indoramaventures.com

Wetting and Cooling: Their excellent wetting properties ensure that the fluid effectively coats the metal surfaces, providing efficient cooling. ulprospector.com

Dispersion: They help to disperse metal fines and other contaminants within the fluid, preventing them from accumulating on machinery. ulprospector.com

Performance Enhancement in Polymeric Materials

This compound is a key precursor in the synthesis of plasticizers, which are additives used to increase the flexibility, workability, and durability of polymeric materials. vulcanchem.comdataintelo.comatamanchemicals.com While tridecanol itself can be used, it is more commonly reacted to form esters that function as high-performance plasticizers. atamanchemicals.com

A primary application is in the production of tridecyl trimellitate, an ester synthesized from tridecanol and trimellitic anhydride (B1165640). vulcanchem.com This compound is a widely used plasticizer for polyvinyl chloride (PVC) and synthetic rubbers. vulcanchem.comatamanchemicals.com The addition of trimellitate esters to these polymers imparts:

Flexibility: The long, branched alkyl chains of the tridecanol moiety disrupt the rigid polymer structure, allowing the polymer chains to slide past one another more easily, which increases flexibility. vulcanchem.com

Thermal Stability: These plasticizers enhance the polymer's resistance to degradation at high temperatures, a critical property for applications like wire and cable insulation. vulcanchem.com

Low Volatility and Migration Resistance: Compared to some other plasticizers, those derived from tridecanol exhibit lower volatility and are less prone to migrating out of the polymer matrix, leading to longer-lasting performance. vulcanchem.comgoogle.com

Esters derived from tridecanol, such as adipates and phthalates, are also used as lubricants and plasticizers, demonstrating the versatility of this alcohol as a chemical intermediate. google.comgoogle.com

Textile and Leather Processing Auxiliaries

The chemical compound this compound, as a component of isomeric mixtures of tridecyl alcohol, and more commonly its derivatives, plays a significant role in the textile and leather industries. atamanchemicals.com These isomers, particularly in their ethoxylated form (isotridecanol ethoxylates), function as versatile non-ionic surfactants. atamanchemicals.com Their utility stems from their excellent emulsifying, wetting, penetrating, and cleaning properties. made-in-china.comhorizonadmixtures.com They are incorporated into a wide array of auxiliary formulations used in textile and leather treatment, including scouring agents, wetting agents, degreasers, dyeing auxiliaries, and lubricants. atamanchemicals.comatamankimya.com In the leather industry, they are specifically employed in soaking and defatting processes. atamanchemicals.comatamankimya.com The chemical stability of these compounds over a broad pH range and in the presence of hard water makes them highly effective for these applications. atamanchemicals.com

Degreasing and Refining Agents

Isotridecanol and its ethoxylates are key ingredients in the formulation of degreasers, detergents, and refining agents for both textile and leather processing. horizonadmixtures.comhorizonadmixtures.com Their strong surface-active properties enable the effective removal of oils, waxes, and other impurities from fibers and hides. atamankimya.com This cleaning action is crucial during the pretreatment stages of textile manufacturing to ensure uniform subsequent processing like dyeing and finishing. made-in-china.com Even at low concentrations, these auxiliaries demonstrate a significant refining effect on textiles. made-in-china.com They are particularly effective in formulations designed to remove oil stains that may occur during weaving and knitting processes. atamankimya.com

Dyeing and Printing Applications

In dyeing and printing processes, derivatives of tridecanol serve as essential auxiliaries. atamanchemicals.comatamankimya.com Their primary function is to act as wetting and penetrating agents, which facilitates the uniform absorption and fixation of dyes onto the textile fibers. nanotrun.comhonxd-chemical.com This leads to improved levelness and intensity of the color. Isotridecanol ethoxylates are compatible with various dye types and can be used in formulations with anionic, cationic, and other non-ionic surfactants. made-in-china.com They also find use as a component in compositions for stripping or removing excess dye from the dye bath after the dyeing process is complete. pcc.eu

Role in Other Industrial Processes

Beyond textiles and leather, this compound and its related isomers are utilized in a variety of other industrial applications, leveraging their surfactant and solvent properties.

Emulsion Polymerization

Isotridecanol ethoxylates and sulfated derivatives of tridecanol act as effective emulsifiers in emulsion polymerization processes. atamanchemicals.comgzjxchem.com They are used to stabilize the monomer droplets within the aqueous phase, leading to the formation of stable polymer latices. horizonadmixtures.comgoogle.com A specific application involves the use of soluble salts of sulfosuccinate (B1259242) half esters of tridecanol as an emulsifier for the polymerization of vinyl monomers, particularly acrylates. google.com The use of these emulsifiers can result in acrylate (B77674) latex products with desirable properties such as good mechanical stability and low viscosity. google.com

Components in Paints, Pesticides, and Inks

Derivatives of tridecanol are incorporated into various formulations for paints, pesticides, and inks. gzjxchem.com

Paints and Inks: In paint, coating, and ink formulations, they function as dispersing agents to ensure the uniform distribution of pigments and other solid components. nanotrun.com This contributes to the stability and consistency of the final product. They may also be used to modify the rheology of liquid systems like inks and paints. googleapis.com

Pesticides: In the agricultural sector, they are used as adjuvants and emulsifiers in pesticide formulations. nanotrun.comgoogle.com As adjuvants, they enhance the effectiveness of the pesticide by improving the spray coverage on plant surfaces. nanotrun.com Phosphate esters of tridecanol are noted as valuable emulsifiers for various insecticide and agricultural spray compositions. google.com

Applications in Oil Exploration and Mineral Processing

The surfactant properties of tridecanol derivatives are also harnessed in the fields of oil exploration and mineral processing. gzjxchem.com

Oil Exploration: Phosphate esters of tridecanol can be used as additives in the water or brine employed for enhanced oil recovery through flooding techniques. google.com

Mineral Processing: Fatty alcohols are used as flotation agents in mineral beneficiation. rsc.org For instance, iso-tridecanol has been studied as part of a mixed collector system with anionic surfactants for the selective flotation of minerals like francolite from calcite. mdpi.com

Interactive Data Table: Industrial Applications of Tridecanol Derivatives

Industry SectorApplication AreaFunction of Tridecanol DerivativeRelevant Findings
Textile & Leather Degreasing & RefiningComponent of degreasers, cleaners, and refining agents. horizonadmixtures.comhorizonadmixtures.comEffective for removing oils and impurities, ensuring uniform processing. atamankimya.com
Dyeing & PrintingWetting agent, penetrant, leveling agent. nanotrun.comhonxd-chemical.comImproves dye penetration and color levelness. nanotrun.com
Polymers Emulsion PolymerizationEmulsifier, stabilizer. atamanchemicals.comgzjxchem.comCreates stable polymer latices, especially for acrylates. google.com
Chemicals Paints & InksDispersant, rheology modifier. nanotrun.comgoogleapis.comEnsures uniform pigment dispersion and modifies flow behavior. nanotrun.comgoogleapis.com
PesticidesAdjuvant, emulsifier. nanotrun.comgoogle.comEnhances spray coverage and formulation stability. nanotrun.com
Resources Oil ExplorationAdditive for recovery fluids. google.comUsed in water flooding techniques for enhanced oil recovery. google.com
Mineral ProcessingFlotation agent. gzjxchem.comrsc.orgUsed in collector systems for selective mineral separation. mdpi.com

Advanced Spectroscopic and Computational Studies of 4 Tridecanol

Conformational Analysis and Molecular Structure Elucidation

The molecular structure of 4-tridecanol, a secondary long-chain alcohol, is characterized by a thirteen-carbon chain with a hydroxyl group at the fourth carbon position. nist.govnist.gov Elucidation of its specific three-dimensional structure and conformational isomers would typically be achieved through a combination of spectroscopic methods and computational chemistry.

Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule, which can exist in various conformations due to rotation around single bonds. For a flexible molecule like this compound, numerous conformers are possible. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are powerful tools for such analyses. auremn.org.br While a gas-phase IR spectrum for this compound is available, detailed interpretation in the context of specific conformers is not provided in the accessible literature. nist.gov

In the absence of specific experimental data for this compound, a hypothetical conformational analysis would involve:

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments could provide information about the connectivity and spatial relationships of atoms. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for determining through-space proximities of protons, helping to identify the most stable conformers in solution.

Computational Modeling: Quantum chemical calculations would be used to predict the geometries and relative energies of different conformers. By calculating theoretical NMR chemical shifts and coupling constants for each conformer, a comparison with experimental data would allow for the assignment of the predominant solution-state conformation.

Table 1: Hypothetical Data for Conformational Analysis of this compound This table is illustrative and based on general principles, as specific data for this compound is not available.

Conformer Dihedral Angle (C3-C4-C5-C6) Relative Energy (kcal/mol) Predicted Population (%)
Anti ~180° 0.00 60
Gauche (+) ~60° 0.85 20
Gauche (-) ~-60° 0.85 20

Intermolecular Interactions and Self-Assembly Behavior

The hydroxyl group in this compound is capable of forming hydrogen bonds, which are strong dipole-dipole interactions that significantly influence the substance's physical properties. youtube.comgatech.edu These interactions, along with weaker van der Waals forces along the long alkyl chain, govern how this compound molecules interact with each other.

In the liquid and solid states, it is expected that this compound molecules would engage in extensive intermolecular hydrogen bonding, forming chains or cyclic structures. The long hydrophobic tails would likely align due to dispersion forces, leading to organized local structures.

As an amphiphilic molecule with a distinct polar head (the hydroxyl group) and a long nonpolar tail, this compound has the potential to self-assemble in solution. In aqueous environments, it is expected to form micelles above a certain critical micelle concentration (CMC), with the hydrophobic tails sequestered in the core and the hydrophilic hydroxyl groups exposed to the water. In nonpolar solvents, reverse micelles might form. However, specific studies detailing the CMC, aggregation number, or morphology of self-assembled this compound structures have not been found.

Theoretical Calculations of Reaction Mechanisms and Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating chemical reaction mechanisms. sumitomo-chem.co.jpmdpi.com Such studies provide insights into the transition states and energy barriers of a reaction, allowing for the prediction of reaction kinetics and pathways.

For this compound, potential reactions for computational study could include:

Dehydration: The acid-catalyzed elimination of water to form tridecenes. DFT calculations could elucidate the carbocation intermediates and determine the regioselectivity of the double bond formation (Zaitsev's vs. Hofmann's rule).

Oxidation: The conversion of the secondary alcohol to a ketone (4-tridecanone). Theoretical models could explore the mechanism with various oxidizing agents.

A computational study would involve mapping the potential energy surface of the reaction. This would include optimizing the geometries of reactants, intermediates, transition states, and products. The calculated activation energies would reveal the rate-determining step of the reaction. semanticscholar.org No such specific mechanistic studies for reactions involving this compound have been identified in the literature.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound This table is a template for the kind of data generated in computational studies; no specific values for this compound are available.

Species Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
Reactants 0.0 0.0
Transition State 1 +25.4 +24.8
Intermediate -5.2 -4.9
Transition State 2 +15.7 +16.1
Products -10.8 -11.5

Molecular Modeling and Simulation of Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. mdpi.comsci-hub.se An MD simulation of this compound would provide a dynamic picture of its interactions with solvent molecules and with other this compound molecules.

A typical MD simulation would involve:

Defining a force field that describes the intramolecular and intermolecular forces.

Placing a number of this compound molecules in a simulation box filled with a chosen solvent (e.g., water or a nonpolar solvent like hexane).

Solving Newton's equations of motion for every atom in the system over a series of time steps.

The resulting trajectory can be analyzed to extract a wealth of information, such as radial distribution functions to describe the solvent structure around the alcohol, the dynamics of hydrogen bond formation and breaking, and the process of self-assembly into micelles. researchgate.net These simulations could also be used to predict macroscopic properties like density and diffusion coefficients. Despite the utility of this method, no specific molecular dynamics studies of this compound in solution were found.

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Routes for 4-Tridecanol

The development of efficient and environmentally friendly methods for synthesizing specific stereoisomers of this compound is a key area of future research. Current synthetic methods often result in a mixture of isomers, which can have different biological and chemical properties. ontosight.ai

Future research will likely focus on:

Chemoenzymatic Methods: Utilizing enzymes, such as lipases, to achieve high stereoselectivity in the synthesis of this compound and its derivatives. taltech.ee These methods offer the advantage of mild reaction conditions and high specificity.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of the reaction, leading to the production of single enantiomers or diastereomers of this compound. libguides.com

Green Chemistry Approaches: Developing synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient. thieme.de This includes exploring the use of water as a solvent for the synthesis of secondary alcohols like this compound. thieme.de

Exploration of Undiscovered Biological Roles in Non-Human Systems

While some biological activities of tridecanol (B155529) isomers have been identified, there is a vast potential to uncover new roles in various organisms.

Future research directions include:

Insect Pheromones and Semiochemicals: Investigating the role of this compound as a component of insect pheromones, which could lead to the development of novel pest management strategies. scielo.br

Antimicrobial Properties: Screening this compound and its derivatives for activity against a broader range of microbial pathogens, including drug-resistant strains. nih.gov

Plant and Animal Communication: Exploring the presence and function of this compound in the chemical communication systems of various plants and animals. nih.goviucnosgbull.org For instance, tridecan-1-ol has been identified in the preen gland secretions of birds and the spraint of otters. nih.goviucnosgbull.org

Innovations in Green Analytical Methodologies for Trace Detection

The ability to detect minute quantities of this compound in complex environmental and biological samples is crucial for understanding its fate and impact. Future research will focus on developing more sensitive, efficient, and environmentally friendly analytical techniques.

Key areas of innovation include:

Miniaturized Extraction Techniques: Developing and optimizing microextraction techniques such as single-drop microextraction (SDME), solid-phase microextraction (SPME), and stir-bar sorptive extraction (SBSE) to reduce solvent consumption and sample preparation time. mdpi.comnih.govnih.gov

Advanced Chromatographic Methods: Utilizing advanced chromatographic techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) for enhanced separation and detection of this compound and its metabolites. nih.gov

Solvent-Free and Alternative Solvent Approaches: Focusing on analytical methods that eliminate or replace hazardous organic solvents with greener alternatives. researchgate.net

Design of Next-Generation Sustainable Industrial Applications

The versatile properties of this compound make it a candidate for a new generation of sustainable industrial products.

Future research will likely explore its use in:

Biodegradable Lubricants and Plasticizers: Developing high-performance, biodegradable lubricants and plasticizers to reduce the environmental impact of these widely used products. chemimpex.comdataintelo.com

Eco-Friendly Surfactants and Detergents: Formulating greener cleaning agents by utilizing this compound and its ethoxylates as biodegradable surfactant components. rqbchemical.com

Advanced Materials: Investigating the incorporation of this compound into novel polymers and materials with improved sustainability profiles.

Computational Predictions for Environmental Fate and Interaction Profiles

Computational modeling and in silico methods are becoming increasingly important for predicting the environmental behavior and potential toxicity of chemicals before they are widely used.

Future research in this area will involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models to predict the biodegradability, bioaccumulation potential, and toxicity of this compound and its isomers. nih.govresearchgate.net

Environmental Fate Modeling: Using computational tools to simulate the distribution and transformation of this compound in various environmental compartments, such as water, soil, and air. nih.gov

Toxicity Prediction: Employing machine learning and deep learning algorithms to predict the potential adverse effects of this compound on different organisms, thereby guiding safer chemical design. mdpi.com

Q & A

Q. Methodological Considerations :

  • Solubility limits require use of co-solvents (e.g., DMSO) for biological assays.
  • Store at 4°C under nitrogen to prevent oxidation .

Basic: How can researchers validate the structural integrity of this compound derivatives?

Q. Methodological Answer :

  • FT-IR : Confirm hydroxyl stretch (3200–3600 cm⁻¹) and alkyl chain C-H stretches (2850–2960 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS in positive ion mode; expect [M+H]⁺ at m/z 203.2.
  • Chromatography : Employ reverse-phase HPLC (C18 column, 80% acetonitrile/water) to separate isomers .
  • Contamination Check : Compare NMR spectra with commercial standards (e.g., TCI America) to detect trace aldehydes .

Advanced: How does this compound interact with lipid bilayers, and what experimental models are optimal?

Q. Methodological Answer :

  • Model Systems : Use Langmuir monolayers or liposomal assays to study insertion kinetics. For example, monitor surface pressure changes during this compound incorporation into DPPC monolayers .
  • Contradictions : Discrepancies in partition coefficients (e.g., LogP variations ±0.3 across studies) may arise from temperature gradients or buffer ionic strength. Replicate conditions from at least two prior studies to validate results .
  • Advanced Imaging : Cryo-EM can visualize structural disruptions in bilayers at 2–5 mol% concentrations .

Advanced: How to resolve contradictions in reported antimicrobial activity of this compound?

Methodological Answer :
Conflicting MIC values (e.g., 10–100 µg/mL against S. aureus) may stem from:

Strain Variability : Use ATCC reference strains and standardize inoculum size (e.g., 0.5 McFarland).

Assay Conditions : Control pH (6.5–7.5) and solvent carrier (≤1% DMSO).

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets .

Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological outliers .

Advanced: What role does this compound play in nanoparticle synthesis, and how can particle size be controlled?

Methodological Answer :
this compound acts as a co-surfactant in microemulsion templates for Au or Ag nanoparticles. Key parameters:

  • Molar Ratio : Optimize this compound:CTAB ratio (1:2 to 1:4) to tune particle diameter (5–50 nm).
  • Kinetic Control : Quench reactions at 60–90 seconds to prevent Ostwald ripening.
  • Characterization : Use DLS for size distribution and TEM for morphology (accelerating voltage: 200 kV) .

Methodological: How to ensure reproducibility in this compound-based experiments?

Q. Best Practices :

  • Documentation : Record batch-specific properties (e.g., supplier, lot number, purity) .
  • Negative Controls : Include solvent-only groups in bioassays to rule out carrier effects.
  • Data Sharing : Publish raw NMR/GC-MS spectra in supplementary materials .
  • Peer Validation : Collaborate with independent labs to replicate key findings .

Methodological: What statistical approaches are recommended for analyzing dose-response data involving this compound?

Q. Answer :

  • Nonlinear Regression : Fit data to Hill equation for EC₅₀/IC₅₀ calculations (use GraphPad Prism or R’s drc package).
  • Outlier Management : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Uncertainty Quantification : Report 95% confidence intervals for kinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.